5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Hexahydropyrazoloquinazolines
The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with certain cycloketols in acetic acid leads to the formation of new hexahydropyrazoloquinazolines. This reaction's mechanism has been studied and the product's structure confirmed through various forms of NMR spectroscopy (Dotsenko et al., 2018).
Synthesis of Hybrid Molecules
This compound, when prepared from malononitrile dimer and hydrazine, reacts with chloroacetyl chloride to form a specific acetamide. This product can further react with certain thiolates to yield hybrid molecules combining nicotinonitrile and pyrazole units (Dotsenko et al., 2020).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a derivative of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile was analyzed, revealing its stabilization through intermolecular interactions. This offers insights into the compound's physical and chemical properties (Fathima et al., 2014).
Building Blocks in Synthetic Chemistry
This compound serves as a building block in synthetic organic chemistry, particularly for developing various biologically significant heterocyclic compounds. Its utility in one-pot multicomponent reactions has been highlighted in recent synthetic advances (Patel, 2017).
In Facilitating Synthesis Processes
It's used in a one-pot multicomponent protocol for synthesizing its derivatives, utilizing specific catalysts in water. This method offers high yield and points towards eco-friendly synthesis approaches (Poonam & Singh, 2019).
Catalysis Using Sodium Ascorbate
Sodium ascorbate was used as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, indicating the potential for greener, more efficient synthesis methods (Kiyani & Bamdad, 2018).
Synthesis of Adenosine Analogs
Chemical modification of this compound led to the development of novel adenosine analogs. These analogs were evaluated for their biological activity, including their cytotoxicity and antiviral properties (Berry et al., 1994).
Corrosion Inhibition Studies
Its derivatives have been studied for their potential as corrosion inhibitors, particularly for steel surfaces in acidic environments. This research contributes to the understanding of corrosion mechanisms and prevention (Abdel Hameed et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound can enter into condensation reactions with β-diketones and dibenzalacetone to form 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . These derivatives have been found to interact with various protein targets .
Mode of Action
5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile interacts with its targets through condensation reactions. When it reacts with β-diketones and dibenzalacetone, it forms 2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . In an acid medium, its reaction with cyanoguanidine leads to the formation of 2,4-diamino-7-(cyanomethyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile .
Biochemical Pathways
The compound’s ability to form various polyheterocyclic pyrazole derivatives suggests that it may influence a range of biochemical processes .
Pharmacokinetics
Bioavailability parameters were predicted for the obtained products in silico .
Result of Action
The formation of various polyheterocyclic pyrazole derivatives suggests that it may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the formation of hybrid molecules bearing nicotinonitrile and pyrazole units. This compound interacts with various enzymes and proteins, facilitating the formation of complex heterocyclic structures. For instance, it reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which further reacts with 3-cyanopyridine-2-thiolates to yield hybrid molecules . These interactions highlight the compound’s ability to participate in diverse biochemical reactions, making it a valuable reagent in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enter into condensation reactions with β-diketones and dibenzalacetone, leading to the formation of polyheterocyclic pyrazole derivatives . These derivatives can impact cellular processes by interacting with specific proteins and enzymes, thereby altering cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . Additionally, the compound’s structure enables it to participate in nucleophilic substitution reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, leading to the formation of different polyheterocyclic derivatives . These transformations can impact the compound’s bioavailability and efficacy, making it essential to monitor its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical activity. The compound’s ability to form stable complexes with enzymes allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with specific proteins allows it to be efficiently transported and localized within cells . These interactions are critical for the compound’s bioavailability and efficacy, making it essential to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific proteins and enzymes allows it to be directed to specific compartments or organelles within the cell . These interactions are crucial for the compound’s activity and function, highlighting the importance of understanding its subcellular localization in biochemical research.
Properties
IUPAC Name |
5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNBVYKHUHEZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CC#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222221 | |
Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53871-49-1 | |
Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53871-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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